molecular formula C10H9F3O2 B6265292 2-[3-(trifluoromethoxy)phenyl]propanal CAS No. 1824288-31-4

2-[3-(trifluoromethoxy)phenyl]propanal

Cat. No.: B6265292
CAS No.: 1824288-31-4
M. Wt: 218.2
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Description

2-[3-(Trifluoromethoxy)phenyl]propanal is a fluorinated aromatic aldehyde characterized by a propanal backbone (CH3-CHO) substituted with a 3-(trifluoromethoxy)phenyl group. Its molecular formula is C10H9F3O2, and it serves as a critical intermediate in pharmaceutical synthesis due to the electron-withdrawing trifluoromethoxy (-OCF3) group, which enhances metabolic stability and lipophilicity in drug candidates .

Synthesis: The compound is synthesized via reductive alkylation of amine hydrochlorides with aldehyde bisulfite adducts, as described by Barniol-Xicota et al. (2014) . Industrial-scale production employs optimized protocols for sustainability, such as catalytic hydrogenation or Grignard reactions .

Applications: Its primary use lies in constructing bioactive molecules, particularly pyrido[1,2-a]pyrimidin-4-one derivatives, as highlighted in European Patent EP 2023/39, where the trifluoromethoxy group contributes to binding affinity in kinase inhibitors .

Properties

CAS No.

1824288-31-4

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

91

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethoxy)phenyl]propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]propanal is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the electronic properties of the aromatic ring, potentially affecting the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Data :

Property 2-[3-(OCF3)phenyl]propanal 3-[3-(CF3)phenyl]propanal
Molecular Formula C10H9F3O2 C10H9F3O
LogP (Predicted) 2.8 3.1
Applications Kinase inhibitors Agrochemicals

Positional Isomerism: Meta vs. Ortho Substitution

Comparison with 3-[2-(trifluoromethyl)phenyl]propanal (CAS 376641-58-6) highlights the impact of substituent position:

  • Steric Hindrance : Ortho-substituted analogs exhibit restricted rotation, complicating synthetic modification .
  • Biological Activity : Meta-substitution (as in the target compound) optimizes target binding in kinase inhibitors, while ortho-substituted derivatives show higher volatility in agrochemical formulations .

Functional Group Variation: Aldehydes vs. Propanoyl Fluorides

Fluorinated propanoyl derivatives (e.g., 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride, CAS 2927-83-5) differ in reactivity:

  • Reactivity: Aldehydes (target compound) undergo nucleophilic additions, while propanoyl fluorides participate in acylations for polymer synthesis .
  • Thermal Stability: Propanoyl fluorides decompose above 150°C, whereas aldehydes are stable up to 200°C .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Functional Group Key Applications Reference
This compound -OCF3 (meta) Aldehyde Pharmaceuticals
3-[3-(Trifluoromethyl)phenyl]propanal -CF3 (meta) Aldehyde Agrochemicals
3-[2-(Trifluoromethyl)phenyl]propanal -CF3 (ortho) Aldehyde Drug intermediates
2-(3',4'-Dimethoxyphenyl)-1,3-propanediol -OCH3 (meta, para) Diol Natural product research

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